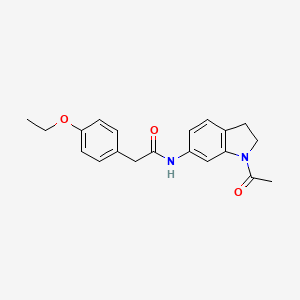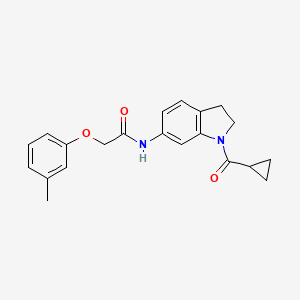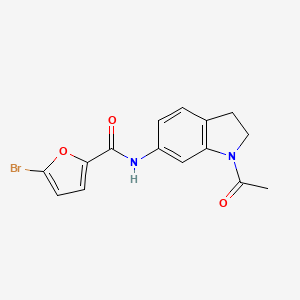
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide, or N-acetyl-6-ethoxyphenylindole (NAPEI), is a small molecule that has been investigated for its potential therapeutic applications in various areas of science. NAPEI is a derivative of the indole family of compounds, which are known for their ability to modulate various biochemical and physiological processes in the body. NAPEI has been studied for its ability to act as an agonist or antagonist of certain receptors, and has been investigated for its potential to modulate various biological processes including inflammation, pain, and cancer.
Aplicaciones Científicas De Investigación
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas of science. It has been investigated for its ability to modulate various biochemical and physiological processes in the body, including inflammation, pain, and cancer. This compound has also been studied for its ability to act as an agonist or antagonist of certain receptors, including the opioid receptors and the serotonin 5-HT2A receptors.
Mecanismo De Acción
The exact mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide is not yet fully understood. However, it is thought to act on various receptors in the body, including the opioid receptors and the serotonin 5-HT2A receptors. It is believed that this compound can act as an agonist or antagonist of these receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate various biochemical and physiological processes in the body. It has been investigated for its potential to act as an agonist or antagonist of certain receptors, including the opioid receptors and the serotonin 5-HT2A receptors. In addition, this compound has been studied for its potential to reduce inflammation, pain, and cancer. It has also been studied for its potential to modulate the immune system, as well as its potential to act as an antioxidant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide has been studied for its potential therapeutic applications in a variety of areas of science. The advantages of using this compound in lab experiments include its ability to modulate various biochemical and physiological processes in the body, its ability to act as an agonist or antagonist of certain receptors, and its potential to reduce inflammation, pain, and cancer. The limitations of using this compound in lab experiments include its potential to cause side effects, its potential to interact with other compounds, and its potential to be toxic at high concentrations.
Direcciones Futuras
There are a number of potential future directions for the investigation of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide. These include further research into its ability to modulate various biochemical and physiological processes in the body, its ability to act as an agonist or antagonist of certain receptors, and its potential to reduce inflammation, pain, and cancer. Additionally, further research could be conducted into its potential to modulate the immune system, its potential to act as an antioxidant, and its potential to interact with other compounds. Finally, further research could be conducted into its potential to cause side effects and its potential to be toxic at high concentrations.
Métodos De Síntesis
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-ethoxyphenyl)acetamide can be synthesized using a variety of methods. The most common method is a two-step reaction that begins with the reaction of aniline with acetyl chloride to form N-acetyl-aniline. This intermediate is then reacted with ethyl 4-ethoxyphenylacetate to form this compound. In addition, this compound can also be synthesized using a one-step reaction that involves the reaction of aniline and ethyl 4-ethoxyphenylacetate in the presence of an acid catalyst.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-8-4-15(5-9-18)12-20(24)21-17-7-6-16-10-11-22(14(2)23)19(16)13-17/h4-9,13H,3,10-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWNFVLYNHPPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














